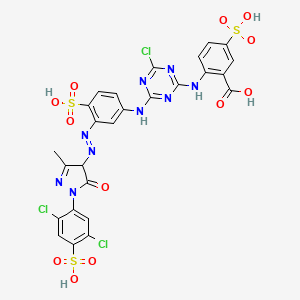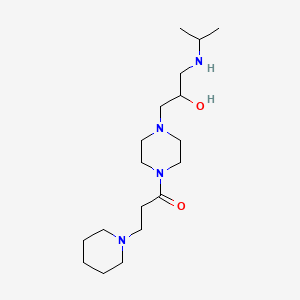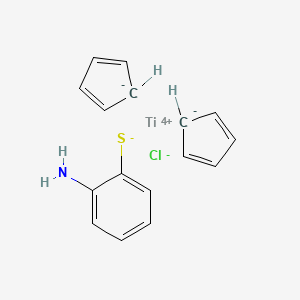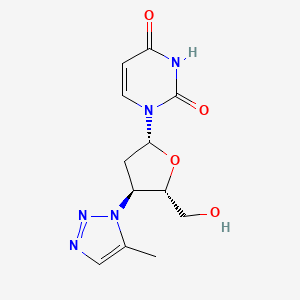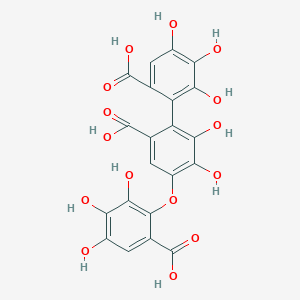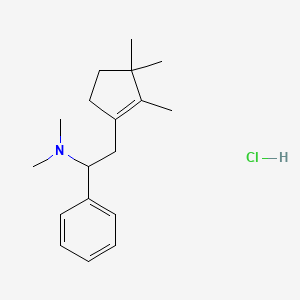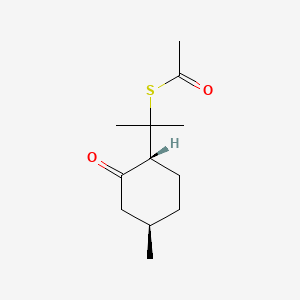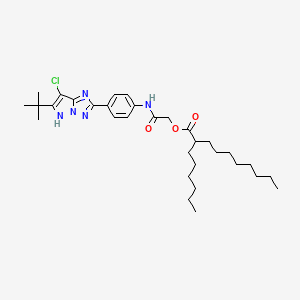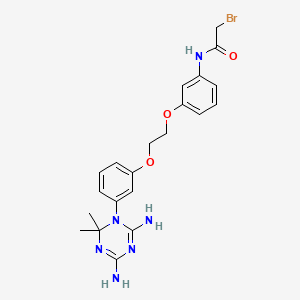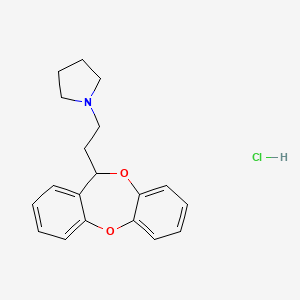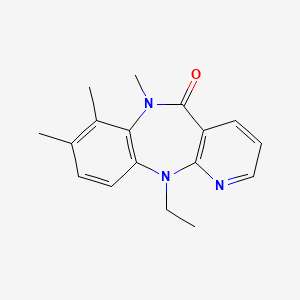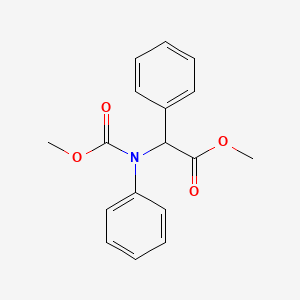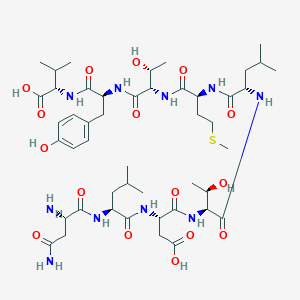
Unii-Q5FN1ryk3A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-Q5FN1ryk3A, also known as NLGN4X 131-139 (NLDTLMTYV), is a peptide sequence derived from the neuroligin-4 protein. Neuroligins are a family of proteins involved in the formation and maintenance of synapses in the nervous system. This particular peptide sequence is of interest due to its potential roles in neurological research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NLGN4X 131-139 (NLDTLMTYV) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like NLGN4X 131-139 (NLDTLMTYV) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
NLGN4X 131-139 (NLDTLMTYV) can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine to its original state.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
NLGN4X 131-139 (NLDTLMTYV) has several applications in scientific research:
Neurological Studies: Used to study synapse formation and maintenance, as well as neurological disorders like autism spectrum disorders.
Drug Development: Potential therapeutic target for developing drugs aimed at modulating synaptic function.
Biomarker Research: Investigated as a biomarker for certain neurological conditions.
Protein-Protein Interaction Studies: Used to explore interactions between neuroligins and other synaptic proteins.
Mécanisme D'action
The mechanism of action of NLGN4X 131-139 (NLDTLMTYV) involves its interaction with other synaptic proteins, such as neurexins. These interactions are crucial for the formation and stabilization of synapses. The peptide sequence can modulate synaptic signaling pathways, influencing neuronal communication and plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
NLGN1 131-139: Another peptide derived from neuroligin-1, involved in synapse formation.
NLGN2 131-139: Derived from neuroligin-2, with roles in inhibitory synapse formation.
NLGN3 131-139: Derived from neuroligin-3, associated with both excitatory and inhibitory synapses.
Uniqueness
NLGN4X 131-139 (NLDTLMTYV) is unique due to its specific sequence and its association with neuroligin-4, which has distinct roles in synaptic function compared to other neuroligins. Its involvement in neurological disorders, particularly autism spectrum disorders, sets it apart from other neuroligin-derived peptides.
Propriétés
Numéro CAS |
1191913-58-2 |
|---|---|
Formule moléculaire |
C47H76N10O16S |
Poids moléculaire |
1069.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H76N10O16S/c1-21(2)16-30(51-39(64)28(48)19-34(49)61)42(67)52-33(20-35(62)63)44(69)57-38(25(8)59)45(70)53-31(17-22(3)4)41(66)50-29(14-15-74-9)40(65)56-37(24(7)58)46(71)54-32(18-26-10-12-27(60)13-11-26)43(68)55-36(23(5)6)47(72)73/h10-13,21-25,28-33,36-38,58-60H,14-20,48H2,1-9H3,(H2,49,61)(H,50,66)(H,51,64)(H,52,67)(H,53,70)(H,54,71)(H,55,68)(H,56,65)(H,57,69)(H,62,63)(H,72,73)/t24-,25-,28+,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1 |
Clé InChI |
NEUKVFBOFKNFMY-VWWKDTOISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


